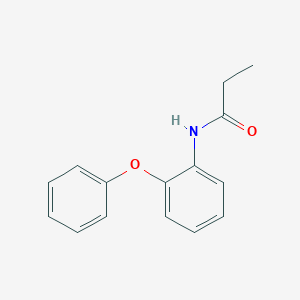

N-(2-phenoxyphenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-phenoxyphenyl)propanamide, also known as Fipronil, is a broad-spectrum insecticide that was first introduced in 1996. It is widely used in agriculture, veterinary medicine, and public health to control various pests, including termites, ants, fleas, ticks, and cockroaches. Fipronil belongs to the phenylpyrazole chemical family and acts as a potent antagonist of the gamma-aminobutyric acid (GABA) receptor and disrupts the chloride ion channel.

作用機序

N-(2-phenoxyphenyl)propanamide acts as a potent antagonist of the GABA receptor and disrupts the chloride ion channel, leading to hyperexcitation of the nervous system and ultimately death of the insect. The mode of action of N-(2-phenoxyphenyl)propanamide is different from other insecticides, such as organophosphates and carbamates, which inhibit the acetylcholinesterase enzyme.

Biochemical and Physiological Effects:

N-(2-phenoxyphenyl)propanamide can cause various biochemical and physiological effects in insects and non-target organisms, including:

1. Neurotoxicity: N-(2-phenoxyphenyl)propanamide can cause hyperexcitation of the nervous system, leading to convulsions, tremors, and paralysis.

2. Reproductive toxicity: N-(2-phenoxyphenyl)propanamide can affect the reproductive system of insects and non-target organisms, leading to reduced fertility and reproductive success.

3. Enzyme inhibition: N-(2-phenoxyphenyl)propanamide can inhibit the activity of various enzymes, including cytochrome P450, which can affect the metabolism of other chemicals.

実験室実験の利点と制限

N-(2-phenoxyphenyl)propanamide has several advantages and limitations for lab experiments, including:

Advantages:

1. Broad-spectrum activity: N-(2-phenoxyphenyl)propanamide can control a wide range of pests, making it useful for studying the effects of insecticides on different species.

2. Low mammalian toxicity: N-(2-phenoxyphenyl)propanamide has low toxicity to mammals, making it safer to handle in the laboratory.

3. Easy to use: N-(2-phenoxyphenyl)propanamide is available in various formulations, including dusts, sprays, and baits, making it easy to apply in the laboratory.

Limitations:

1. Environmental concerns: N-(2-phenoxyphenyl)propanamide can accumulate in the environment and cause toxicity to non-target organisms, raising environmental concerns.

2. Resistance development: Prolonged use of N-(2-phenoxyphenyl)propanamide can lead to the development of resistance in target pests, limiting its effectiveness.

3. Cost: N-(2-phenoxyphenyl)propanamide can be expensive, limiting its use in some laboratory experiments.

将来の方向性

There are several future directions for research on N-(2-phenoxyphenyl)propanamide, including:

1. Development of safer alternatives: There is a need to develop safer alternatives to N-(2-phenoxyphenyl)propanamide that are effective against pests but have low toxicity to non-target organisms.

2. Mechanism of resistance: The mechanism of resistance development in target pests needs to be studied to develop strategies to prevent or overcome resistance.

3. Ecological impact: The long-term ecological impact of N-(2-phenoxyphenyl)propanamide on non-target organisms and the environment needs to be studied to assess its sustainability.

4. Formulation development: The development of new formulations of N-(2-phenoxyphenyl)propanamide that are more effective and have lower environmental impact needs to be explored.

Conclusion:

N-(2-phenoxyphenyl)propanamide is a potent insecticide that has been extensively studied for its insecticidal properties and potential impact on non-target organisms and the environment. It acts as a potent antagonist of the GABA receptor and disrupts the chloride ion channel, leading to hyperexcitation of the nervous system and ultimately death of the insect. N-(2-phenoxyphenyl)propanamide has several advantages and limitations for lab experiments, and there are several future directions for research on N-(2-phenoxyphenyl)propanamide, including the development of safer alternatives, studying the mechanism of resistance, assessing its ecological impact, and exploring new formulations.

合成法

N-(2-phenoxyphenyl)propanamide can be synthesized by the reaction of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylsulfinylpyrazole with 2-phenoxypropanoic acid in the presence of a base such as triethylamine. The reaction yields N-(2-phenoxyphenyl)propanamide as a white crystalline solid with a melting point of 200-201°C. The purity of N-(2-phenoxyphenyl)propanamide can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

N-(2-phenoxyphenyl)propanamide has been extensively studied for its insecticidal properties and its potential impact on non-target organisms and the environment. It has been used in various scientific research applications, including:

1. Toxicology studies: N-(2-phenoxyphenyl)propanamide has been tested for its acute and chronic toxicity in various animal models, including rats, mice, dogs, and birds. The studies have shown that N-(2-phenoxyphenyl)propanamide can cause adverse effects on the nervous system, liver, kidney, and reproductive system.

2. Ecotoxicology studies: N-(2-phenoxyphenyl)propanamide has been evaluated for its impact on aquatic and terrestrial organisms, including fish, insects, birds, and mammals. The studies have shown that N-(2-phenoxyphenyl)propanamide can accumulate in the environment and cause toxicity to non-target organisms.

3. Residue analysis: N-(2-phenoxyphenyl)propanamide residues in food and environmental samples can be analyzed by various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

特性

分子式 |

C15H15NO2 |

|---|---|

分子量 |

241.28 g/mol |

IUPAC名 |

N-(2-phenoxyphenyl)propanamide |

InChI |

InChI=1S/C15H15NO2/c1-2-15(17)16-13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17) |

InChIキー |

FIOZJHQKCLUYPF-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |

正規SMILES |

CCC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)

![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)

![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)